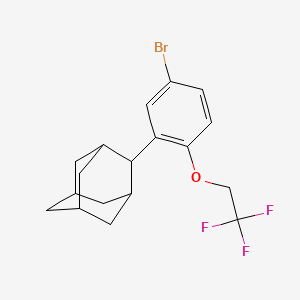
2-(5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl)adamantane
Overview
Description
2-(5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl)adamantane is a useful research compound. Its molecular formula is C18H20BrF3O and its molecular weight is 389.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl)adamantane is a synthetic organic molecule characterized by its unique adamantane core and specific substituents, notably a brominated phenyl group and a trifluoroethoxy group. This compound has garnered interest due to its potential biological activities, although detailed studies on its specific mechanisms and effects remain limited.
Chemical Structure and Properties
The molecular formula of this compound is . The structure can be represented as follows:
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C18H20BrF3O |
| CAS Number | 929000-50-0 |
| Purity | 98% |
Although specific studies on the biological activity of this compound are scarce, the presence of bromine and trifluoroethoxy groups suggests potential interactions with various biological targets. Aryl adamantane derivatives are being explored for their medicinal properties, particularly in antiviral and anticancer research. The mechanisms likely depend on the compound's ability to interact with cellular receptors or enzymes.
Interaction Studies
Interaction studies are essential for understanding how this compound behaves in biological systems. These studies typically focus on:
- Binding Affinity : How well the compound binds to target proteins.
- Enzyme Inhibition : The ability of the compound to inhibit specific enzymes related to disease processes.
Case Studies and Research Findings
- Antiviral Activity : Research has indicated that certain adamantane derivatives exhibit antiviral properties by inhibiting viral replication. For instance, compounds with similar structural motifs have shown effectiveness against influenza viruses.
- Anticancer Potential : Some studies suggest that brominated compounds can induce apoptosis in cancer cells. The unique structure of this compound may enhance its efficacy in targeting cancerous cells.
Table 2: Comparative Analysis of Similar Compounds
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 1-(5-Bromo-2-methoxyphenyl)adamantane | C17H21BrO | Contains a methoxy group instead of trifluoroethoxy |
| 1-(4-Bromo-3-fluorophenyl)adamantane | C17H20BrF | Features a fluorine atom |
| 1-(5-Chloro-4-fluorophenyl)adamantane | C17H20ClF | Contains chlorine instead of bromine |
Properties
IUPAC Name |
2-[5-bromo-2-(2,2,2-trifluoroethoxy)phenyl]adamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrF3O/c19-14-1-2-16(23-9-18(20,21)22)15(8-14)17-12-4-10-3-11(6-12)7-13(17)5-10/h1-2,8,10-13,17H,3-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTGWNPYDOAOOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3C4=C(C=CC(=C4)Br)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70703137 | |
| Record name | 2-[5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl]tricyclo[3.3.1.1~3,7~]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70703137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929000-50-0 | |
| Record name | 2-[5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl]tricyclo[3.3.1.1~3,7~]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70703137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















